molecular formula C6H4Cl3O2P B106902 p-Chlorophenyl dichlorophosphate CAS No. 772-79-2

p-Chlorophenyl dichlorophosphate

Cat. No. B106902
CAS RN: 772-79-2
M. Wt: 245.4 g/mol
InChI Key: CCZMQYGSXWZFKI-UHFFFAOYSA-N
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Description

The compound p-Chlorophenyl dichlorophosphate does not appear to be directly studied in the provided papers. However, related compounds and their properties, synthesis, and reactions have been investigated. For instance, p-Chlorophenylalanine has been studied for its effects on brain serotonin depletion , and S,S'-Bis(4-chlorophenyl) phosphorodithioate has been used in the synthesis of nucleoside triphosphates . These studies provide insights into the behavior of chlorophenyl and chlorophosphate compounds, which may be relevant to understanding p-Chlorophenyl dichlorophosphate.

Synthesis Analysis

The synthesis of related compounds involves various reagents and conditions. For example, S,S'-Bis(4-chlorophenyl) phosphorodithioate was synthesized from unprotected nucleoside 5'-phosphates under neutral conditions . Diphenyl chlorophosphate was synthesized using phenol and phosphorus oxychloride with anhydrous aluminum trichloride as a catalyst . These methods suggest that the synthesis of p-Chlorophenyl dichlorophosphate might involve similar reagents and catalysts.

Molecular Structure Analysis

The molecular structure of compounds related to p-Chlorophenyl dichlorophosphate has been elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of tris(2,6-dichlorophenyl) thiophosphate was determined, showing a distorted tetrahedral environment around the phosphorus atom . This information can be useful in predicting the molecular structure of p-Chlorophenyl dichlorophosphate.

Chemical Reactions Analysis

The chemical reactions of chlorophenyl and chlorophosphate compounds have been studied. For example, the degradation of pentachlorophenol by Sphingomonas chlorophenolica involves enzymes that convert it to a common metabolic intermediate, which is then degraded by PcpA . This indicates that p-Chlorophenyl dichlorophosphate may also undergo biodegradation through similar pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized. For example, the optical properties of chlorophyll derivatives with pyridyl groups were studied, showing bathochromic shifts due to intramolecular π-conjugation . Diphenyl chlorophosphate's structure was characterized by infrared spectrometry and nuclear magnetic resonance spectroscopy . These studies provide a foundation for understanding the properties of p-Chlorophenyl dichlorophosphate.

Scientific Research Applications

  • Phosphorylation Agent

    • Field : Organic Chemistry
    • Application : p-Chlorophenyl dichlorophosphate is used as a phosphorylation agent . Phosphorylation is a process where a phosphate group is added to a molecule, often a protein, which can alter its function and activity.
  • Reactant for Preparation of Various Agents

    • Field : Medicinal Chemistry
    • Application : It is used as a reactant for the preparation of antimicrobial agents, antioxidant agents, antitumor agents, and nucleotide anti-viral prodrugs .
  • Ligand for Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : p-Chlorophenyl dichlorophosphate is used as a ligand in various cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings .
  • Infrared Spectroscopy

    • Field : Analytical Chemistry
    • Application : p-Chlorophenyl dichlorophosphate can be used in infrared spectroscopy . Infrared spectroscopy is a technique used for structure elucidation, quantifying the amount of substances in a sample, and identifying unknown materials.
    • Results : The outcome would be an infrared spectrum, which can be used to infer details about the molecular structure of the compound .
  • Preparation of Antimicrobial Agents

    • Field : Medicinal Chemistry
    • Application : p-Chlorophenyl dichlorophosphate is used as a reactant for the preparation of antimicrobial agents .
  • Preparation of Antioxidant Agents

    • Field : Medicinal Chemistry
    • Application : p-Chlorophenyl dichlorophosphate is used as a reactant for the preparation of antioxidant agents .

Safety And Hazards

P-Chlorophenyl dichlorophosphate is classified as a skin corrosion (Category 1B) and serious eye damage (Category 1) substance . It causes severe skin burns and eye damage. It reacts violently with water .

Future Directions

Chlorodiphenylphosphine, along with other chlorophosphines, is used in the synthesis of various phosphines. A typical route uses Grignard reagents . It is also used in the synthesis of sodium diphenylphosphide via its reaction with sodium metal in refluxing dioxane . This suggests that p-Chlorophenyl dichlorophosphate could have potential future applications in the synthesis of various phosphines and other related compounds.

Relevant Papers One relevant paper discusses the oxidative degradation of p-chlorophenol by the persulfate-doped Fe–Mn bimetallic hydroxide . This research could provide insights into the environmental impact and potential remediation strategies for p-chlorophenol compounds.

properties

IUPAC Name

1-chloro-4-dichlorophosphoryloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZMQYGSXWZFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OP(=O)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227950
Record name p-Chlorophenyl dichlorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Chlorophenyl dichlorophosphate

CAS RN

772-79-2
Record name 4-Chlorophenyl phosphorodichloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=772-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Chlorophenyl dichlorophosphate
Source ChemIDplus
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Record name p-Chlorophenyl dichlorophosphate
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Record name p-chlorophenyl dichlorophosphate
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Record name P-CHLOROPHENYL DICHLOROPHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
HW Lee, AK Guha, I Lee - International journal of chemical …, 2002 - Wiley Online Library
… p-Chlorophenyl-substituted phenyl chlorophosphates were prepared by reacting p-chlorophenyl dichlorophosphate with phenols for 2 h in the presence of triethylamine in methylene …
Number of citations: 78 onlinelibrary.wiley.com
SA Harris, C McGuigan, G Andrei… - Antiviral Chemistry …, 2001 - journals.sagepub.com
… In the synthesis of 5, first phosphorus oxychloride was reacted with p-chlorophenol, at low temperature in the presence of triethylamine to give p-chlorophenyl dichlorophosphate. …
Number of citations: 47 journals.sagepub.com
V Gopalakrishnan, KN Ganesh, A Gunjal, SM Likhite - Tetrahedron, 1991 - Elsevier
Comparative 1 H, 31 P NMR and CD spectroscopic results and enzymatic cleavage of single stranded RNA hexamers which have identical base sequence (AACCUU) but are …
Number of citations: 7 www.sciencedirect.com
LA Sorbera, J Castaner, M Bayes - Drugs of the Future, 2002 - access.portico.org
… Treatment of (XXVIII) with 1,2,4-triazole (XXIX) and p-chlorophenyl dichlorophosphate in pyridine provides the adduct (XXX), which by cleavage of the triazole ring by means of NH4OH …
Number of citations: 5 access.portico.org
S Ahmad, GS Bisacchi, AK Field, GA Jacobs… - Bioorganic & Medicinal …, 1993 - Elsevier
… Sequential treatment of this compound with p-chlorophenyl dichlorophosphate, 1,2,4-triazole and ammonium hydroxide afforded the cytosine derivative (2S)-12 in a 61% yield.10 The …
Number of citations: 17 www.sciencedirect.com
VE Bel'skii, LA Kudryavtseva, AM Kurguzova… - Bulletin of the Academy …, 1979 - Springer
… Dimethyl p-nitrophenyl phosphate (bp 99-100~ 0.07 ram, n~ 1.5040) was obtained by reacting p-chlorophenyl dichlorophosphate with MeONa in MeOH solution. …
Number of citations: 1 link.springer.com
RK Raheja - 1996 - search.proquest.com
… sequential treatment with p-chlorophenyl dichlorophosphate, 1 „2,4-triazole, and ammonium hydroxide. Alternatively, 164 could be utilized to prepare the bromo- and iodovinyluracil …
Number of citations: 2 search.proquest.com
TV Abramova, OB Morozova… - Beilstein journal of …, 2013 - beilstein-journals.org
Conjugates of 2’-deoxyguanosine, L-tryptophan and benzophenone designed to study pathways of fast radical reactions by the photo Chemically Induced Dynamic Nuclear Polarization …
Number of citations: 10 www.beilstein-journals.org
C Yoon - 1989 - search.proquest.com
… Compound 50 was synthesized from 6-bromo-5-deazapterin 33 using triazole and p-chlorophenyl dichlorophosphate in 84 % yield by a known method with a modified work-up …
Number of citations: 2 search.proquest.com

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